![molecular formula C15H21BFNO4S B2477162 N-[2-fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropanesulfonamide CAS No. 2246829-52-5](/img/structure/B2477162.png)

N-[2-fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropanesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

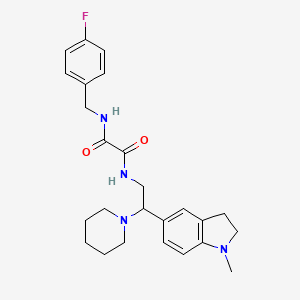

“N-[2-fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropanesulfonamide” is an organic intermediate with borate and sulfonamide groups . It is an important boric acid derivative .

Synthesis Analysis

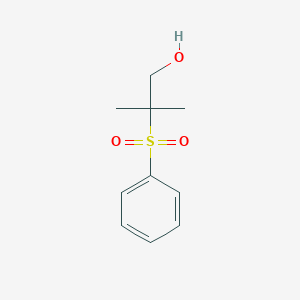

The compound can be synthesized through nucleophilic and amidation reactions . It is obtained by a two-step substitution reaction .Molecular Structure Analysis

The structure of the compound is verified by FTIR, 1H and 13C NMR, and MS . The single crystal structure of the compound is gauged by X-ray diffraction and subjected to crystallographic and conformational analyses . The molecular structure optimized by DFT is identical with the single crystal structure determined by single crystal X-ray diffraction .Chemical Reactions Analysis

The compound is an important intermediate in organic synthesis . It is often used in glycol protection, asymmetric synthesis of amino acids, Diels–Alder and Suzuki coupling reactions .Physical and Chemical Properties Analysis

The molecular electrostatic potential and frontier molecular orbitals of the compound are further investigated by DFT . This reveals the molecular structure characteristics, conformation, and some special physical and chemical properties of the compound .Scientific Research Applications

Synthesis and Structural Analysis

N-[2-fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropanesulfonamide and its related compounds are primarily utilized as boric acid ester intermediates with benzene rings in various chemical syntheses. They are typically obtained through multi-step substitution reactions. The structural configurations of these compounds are confirmed using various spectroscopic methods, including FTIR, NMR, and mass spectrometry. Additionally, crystal structures are determined through X-ray diffraction, and their molecular structures are analyzed and confirmed by density functional theory (DFT) calculations. This rigorous structural analysis ensures the compounds' conformational stability and provides insights into their molecular electrostatic potential and frontier molecular orbitals, revealing their physicochemical properties (Huang et al., 2021).

Molecular Structure and Reactivity

The molecular structure of similar compounds, such as 4,4,5,5-tetramethyl-2-(1-(phenylsulfonyl)propan-2-yl)-1,3,2-dioxaborolane, has been explored through methods like rhodium-catalyzed hydroboration. Single-crystal X-ray diffraction studies are employed to delve into the compound's crystalline structure, providing valuable information on its molecular conformation and potential reactivity, especially concerning the Lewis acidic boron atom (Coombs et al., 2006).

Fluorescence Imaging and Drug Delivery

Interestingly, some derivatives of this compound are explored in the medical field for their potential in fluorescence imaging-guided drug delivery systems. For instance, polyhedral oligomeric silsesquioxane molecules functionalized with similar boronate groups are synthesized for encapsulating drugs like doxorubicin, aiming for precise drug delivery. These molecules form self-assembling fluorescent vesicles that show pH/H2O2-responsive drug release properties, targeting drug delivery, and controlled intelligent release. This could significantly enhance drug delivery efficiency and reduce toxicity in medical treatments (Ren et al., 2022).

Mechanism of Action

Target of Action

It is known that this compound is a boric acid derivative . Boronic acid derivatives are significant reaction intermediates with many applications in carbon-carbon coupling and carbon heterocoupling reactions . They have good biological activity and pharmacological effects .

Mode of Action

The negative charges are gathered around the o4 and o5 atoms in the sulfonamide group, indicating that this structure is a possible nucleophilic attack site .

Biochemical Pathways

Boronic acid derivatives have been widely used in boron neutron capture therapy and feedback control drug transport polymers in cancer treatment .

Result of Action

Boronic acid derivatives are known for their unique structure, good biological activity, and pharmacological effects .

Action Environment

It is known that arylboronic acid, a related compound, is stable to water and air .

Properties

IUPAC Name |

N-[2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21BFNO4S/c1-14(2)15(3,4)22-16(21-14)10-5-8-13(12(17)9-10)18-23(19,20)11-6-7-11/h5,8-9,11,18H,6-7H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPLQBQLBAPIEOX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)NS(=O)(=O)C3CC3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21BFNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-5-methylisoxazole-3-carboxamide](/img/structure/B2477081.png)

![7-[4-(Benzenesulfonyl)piperazin-1-yl]-2,4-bis(trifluoromethyl)-1,8-naphthyridine](/img/structure/B2477082.png)

![2-[1-(3,4-dimethylbenzoyl)piperidin-3-yl]-1H-1,3-benzodiazole](/img/structure/B2477084.png)

![N-[(4-Chlorophenyl)methyl]-2-[4-(3-methoxyphenyl)-2-methyl-6-oxopyrimidin-1-yl]acetamide](/img/structure/B2477085.png)

![1'-(5-chlorothiophene-2-carbonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2477087.png)